Cas no 135356-97-7 ((1S,2S)-2-(benzyloxy)cyclopentan-1-ol)

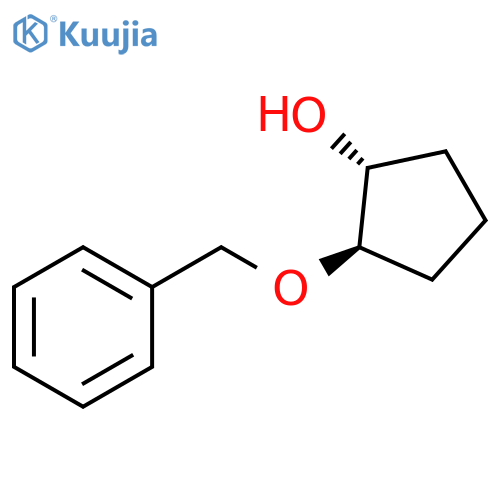

135356-97-7 structure

商品名:(1S,2S)-2-(benzyloxy)cyclopentan-1-ol

CAS番号:135356-97-7

MF:C12H16O2

メガワット:192.254243850708

MDL:MFCD29060379

CID:1237775

PubChem ID:101355378

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- Cyclopentanol, 2-(phenylmethoxy)-, (1R,2R)-rel-

- (1S,2S)-2-(benzyloxy)cyclopentan-1-ol

-

- MDL: MFCD29060379

- インチ: 1S/C12H16O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m1/s1

- InChIKey: ZLAPGVQTWHCDPT-VXGBXAGGSA-N

- ほほえんだ: [C@@H]1(O)CCC[C@H]1OCC1=CC=CC=C1

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-254825-1.0g |

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |

135356-97-7 | 95% | 1.0g |

$1057.0 | 2024-06-19 | |

| Enamine | EN300-254825-5.0g |

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |

135356-97-7 | 95% | 5.0g |

$3065.0 | 2024-06-19 | |

| Enamine | EN300-254825-0.5g |

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |

135356-97-7 | 95% | 0.5g |

$824.0 | 2024-06-19 | |

| 1PlusChem | 1P01C3QM-5g |

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |

135356-97-7 | 95% | 5g |

$3851.00 | 2023-12-22 | |

| Aaron | AR01C3YY-50mg |

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |

135356-97-7 | 95% | 50mg |

$362.00 | 2025-02-09 | |

| Aaron | AR01C3YY-2.5g |

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |

135356-97-7 | 95% | 2.5g |

$2873.00 | 2025-02-09 | |

| 1PlusChem | 1P01C3QM-1g |

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |

135356-97-7 | 95% | 1g |

$1369.00 | 2023-12-22 | |

| Aaron | AR01C3YY-500mg |

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |

135356-97-7 | 95% | 500mg |

$1158.00 | 2025-02-09 | |

| A2B Chem LLC | AW43534-500mg |

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |

135356-97-7 | 95% | 500mg |

$903.00 | 2024-04-20 | |

| A2B Chem LLC | AW43534-100mg |

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol |

135356-97-7 | 95% | 100mg |

$421.00 | 2024-04-20 |

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

135356-97-7 ((1S,2S)-2-(benzyloxy)cyclopentan-1-ol) 関連製品

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量